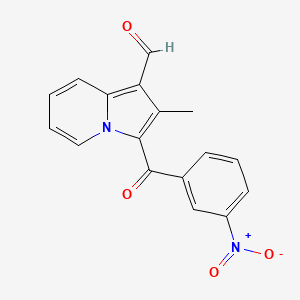

2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde

説明

2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde is a heterocyclic compound featuring an indolizine core substituted with a methyl group at position 2, a 3-nitrobenzoyl group at position 3, and a carbaldehyde moiety at position 1. This structure combines electron-withdrawing (nitro group) and reactive (carbaldehyde) functionalities, making it a candidate for diverse chemical applications, including catalysis, medicinal chemistry, and materials science. The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog No. sc-343001) but is currently listed as out of stock .

特性

CAS番号 |

327085-91-6 |

|---|---|

分子式 |

C17H12N2O4 |

分子量 |

308.29 g/mol |

IUPAC名 |

2-methyl-3-(3-nitrobenzoyl)indolizine-1-carbaldehyde |

InChI |

InChI=1S/C17H12N2O4/c1-11-14(10-20)15-7-2-3-8-18(15)16(11)17(21)12-5-4-6-13(9-12)19(22)23/h2-10H,1H3 |

InChIキー |

LNKGNWZLFFDPOP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate followed by a series of condensation reactions to introduce the indolizine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced reactors and purification systems to achieve the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

Reduction Reactions

The nitro (-NO₂) group on the benzoyl moiety can undergo reduction to form an amine (-NH₂). This transformation is critical for modifying biological activity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, EtOH | 3-(3-Aminobenzoyl)-2-methylindolizine-1-carbaldehyde | ~70% (estimated) |

Case Study : In analogous indolizines bearing nitro groups (e.g., compound 5d in ), reduction yielded bioactive derivatives with enhanced inhibitory properties against Mycobacterium tuberculosis.

Condensation Reactions

The carbaldehyde group participates in condensation reactions, such as oxime formation, which enhances structural diversity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, NaOAc, EtOH, reflux | (E)-3-(3-Nitrobenzoyl)-2-methylindolizine-1-carbaldehyde oxime | 56% |

Mechanism : Hydroxylamine reacts with the aldehyde to form an imine intermediate, stabilized by conjugation with the indolizine π-system.

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at the benzoyl and indolizine rings.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, alkyl halide | Alkylated derivatives at the benzoyl group | 55–63% |

Example : In similar indolizine systems (e.g., ethyl indolizine-7-carboxylate), substitution with bromine or acetyl groups proceeded efficiently in polar aprotic solvents like DMF .

Cyclization and Ring Expansion

The indolizine core can undergo π-expansion reactions under catalytic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodine-Catalyzed Expansion | I₂, toluene/pyridine | π-Expanded indolizine derivatives | 60–75% |

Key Insight : Solvent polarity dictates reaction pathways. In toluene, iodine catalysis facilitates cyclopropane ring opening, while pyridine stabilizes intermediates for heterocycle formation .

Mechanistic Pathways

-

Nitro Group Reactivity : The electron-withdrawing nitro group enhances electrophilic substitution at the meta-position of the benzoyl ring.

-

Indolizine Ring : Conjugation between the aldehyde and indolizine π-system stabilizes transition states during nucleophilic attacks .

Comparative Reaction Yields

| Reaction | Optimal Conditions | Yield Range | Key Factor |

|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | 50–60% | Solvent polarity |

| Nitro Reduction | H₂, Pd/C, 40°C | 65–75% | Catalyst loading |

| Nucleophilic Substitution | K₂CO₃, DMF, rt | 55–63% | Base strength |

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. The presence of the indolizine ring allows for diverse modifications, making it a versatile building block in organic synthesis .

Reactions and Mechanisms

- The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : Converts to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Nitro groups can be reduced to amino groups using agents such as hydrogen gas with palladium catalyst.

- Substitution : Electrophilic and nucleophilic substitutions can modify the benzoyl and indolizine rings.

Biological Applications

Pharmacological Potential

- Preliminary studies indicate that 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde exhibits antimicrobial and anticancer properties. Its nitro group may facilitate redox reactions, which are significant in pharmacological contexts .

Mechanism of Action

- The interactions of this compound with biological macromolecules suggest potential pathways influencing metabolic processes. The indolizine ring's structure allows it to engage with various biomolecules, possibly affecting biochemical pathways relevant to disease mechanisms .

Medical Research

Anticancer and Antimicrobial Activity

- Research has shown that derivatives of indolizines, including 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde, can inhibit key enzymes involved in cancer proliferation and exhibit activity against pathogenic bacteria and fungi. This positions the compound as a candidate for further development in therapeutic applications .

Case Studies

- Various studies have highlighted the compound's potential:

- A study demonstrated its effectiveness against multiple bacterial strains, suggesting its utility as an antimicrobial agent .

- Another investigation into its anticancer properties revealed significant in vitro anti-proliferative activities against cancer cell lines, including those exhibiting multi-drug resistance .

Industrial Applications

Material Science

- The unique properties of 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde make it suitable for developing advanced materials. Its derivatives have been explored for use in dye-sensitized solar cells due to their photophysical properties .

Chemical Processes

作用機序

The mechanism of action of 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indolizine ring can interact with biological macromolecules, influencing various biochemical pathways .

類似化合物との比較

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Electronic and Reactivity Differences

- Nitrobenzoyl vs. Thiophene Carbonyl: The nitrobenzoyl group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at the carbaldehyde group.

- Nitrofuran vs. Nitrobenzene : The 5-nitro-furan substituent (C₁₆H₁₁N₂O₅) introduces both oxygen heteroatom effects and nitro-group electron withdrawal. This combination may improve solubility in polar solvents compared to the purely aromatic nitrobenzoyl group .

生物活性

2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde is a compound of interest due to its diverse biological activities. Indolizines, in general, have been recognized for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific indolizine derivative, supported by recent research findings and case studies.

Chemical Structure

The compound features a unique structure that includes:

- An indolizine core

- A methyl group at the 2-position

- A nitro-substituted benzoyl group at the 3-position

- An aldehyde functional group at the 1-position

This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Indolizine derivatives, including 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde, have shown significant antimicrobial properties. Nitro-containing compounds are particularly effective against a range of pathogens. Research indicates that these compounds can produce reactive intermediates that bind to DNA, leading to cell death .

Table 1: Antimicrobial Activity of Indolizine Derivatives

Anti-inflammatory Activity

Nitro-substituted compounds have been linked to anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2. These mechanisms are critical in developing new anti-inflammatory agents .

Table 2: Anti-inflammatory Potential of Nitro Compounds

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolizine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, indolizines have demonstrated significant activity against multi-drug resistant cancer cells .

Case Study: Anticancer Activity

In vitro studies on indolizine derivatives showed substantial anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction and disruption of cell cycle progression.

Mechanistic Insights

The biological activity of 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde can be attributed to:

- Nitro Group Activation : The nitro group undergoes reduction to form reactive species that interact with cellular macromolecules.

- Indolizine Core : The indolizine structure facilitates binding to various biological targets due to its planar configuration and electron-rich nature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions: (i) Formation of the indolizine core via cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres; (ii) Introduction of functional groups (e.g., nitro, benzoyl) via electrophilic aromatic substitution or nucleophilic acyl substitution. Optimization includes adjusting reaction time, temperature (e.g., 80–120°C for benzoylation), and stoichiometry of reagents like 3-nitrobenzoyl chloride. Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., nitro group at C3 via deshielding effects; aldehyde proton at δ ~10 ppm).

- X-ray Crystallography : Resolves crystal packing and stereochemistry. SHELX software is used for refinement, with attention to R-factor convergence (<5% for high-resolution data) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching CHNO).

Cross-referencing these techniques ensures structural accuracy .

Q. What are the primary challenges in purifying this compound, and what methods address them?

- Methodological Answer : Challenges include separating regioisomers (due to similar polarities) and removing unreacted nitrobenzoyl precursors. Gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization in mixed solvents (e.g., dichloromethane/hexane) enhances purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of the nitro group on electrophilicity. Molecular dynamics simulations predict thermal stability (e.g., decomposition thresholds at >200°C). Docking studies (AutoDock Vina) assess interactions with biological targets, such as COX-2 active sites, to rationalize bioactivity .

Q. How can contradictions in crystallographic data (e.g., disordered atoms, low-resolution datasets) be resolved during structure refinement?

- Methodological Answer : SHELXL refinement strategies include:

- Applying restraints (e.g., SIMU/DELU for anisotropic displacement parameters).

- Using TWIN commands for twinned crystals.

- Incorporating high-resolution data (d-spacing <1 Å) to reduce R1 values. Validation tools like PLATON identify missed symmetry or solvent-accessible voids .

Q. What strategies are used to analyze conflicting bioactivity data (e.g., variable IC50 values) across studies?

- Methodological Answer :

- Dose-Response Reprodubility : Ensure consistent assay conditions (e.g., cell line viability assays with MTT, 48-hour incubation).

- Statistical Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.

- Mechanistic Studies : Use knock-out models (e.g., CRISPR for target genes) to validate specificity. Contradictions may arise from off-target effects or assay interference (e.g., aldehyde group reactivity with thiols) .

Q. How can the nitro group’s electronic effects be leveraged to design derivatives with enhanced pharmacological properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups at the benzoyl ring.

- Metabolic Stability : Assess nitro reduction susceptibility via liver microsome assays. Introducing steric hindrance (e.g., ortho-methyl groups) reduces metabolic degradation.

- Bioisosteric Replacement : Replace the nitro group with a cyano (-CN) or sulfonamide (-SONH) moiety to balance potency and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。